

The Synthesis and Discovery of Thien carbazone-methyl: A Technical Guide

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Compound of Interest

Compound Name: *Thien carbazone-methyl*

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Introduction

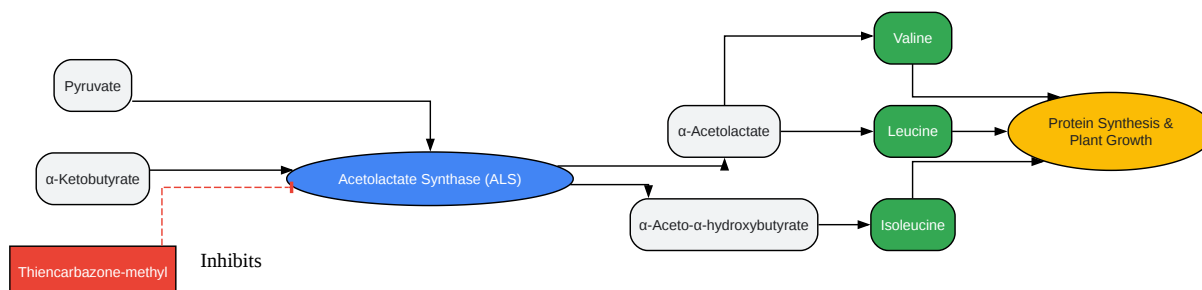
Thien carbazone-methyl is a selective, systemic herbicide belonging to the sulfonylamino-carbonyl-triazolinone (SACT) chemical class.^[1] It is effective for the pre- and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, most notably corn and wheat.^{[2][3]} This technical guide provides an in-depth overview of the synthesis pathway of **Thien carbazone-methyl**, detailed experimental protocols, and a summary of its discovery and mode of action.

Discovery and Mode of Action

Thien carbazone-methyl was developed to provide broad-spectrum weed control with both foliar and residual activity.^[4] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][2]} ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.^[2] By blocking ALS, **Thien carbazone-methyl** deprives the target weeds of these vital amino acids, leading to a cessation of growth and eventual death.^[2] This mode of action is highly selective as the ALS enzyme is not present in mammals.^[5]

Signaling Pathway of ALS Inhibition

The following diagram illustrates the biochemical pathway affected by **Thiencarbazon-methyl**.



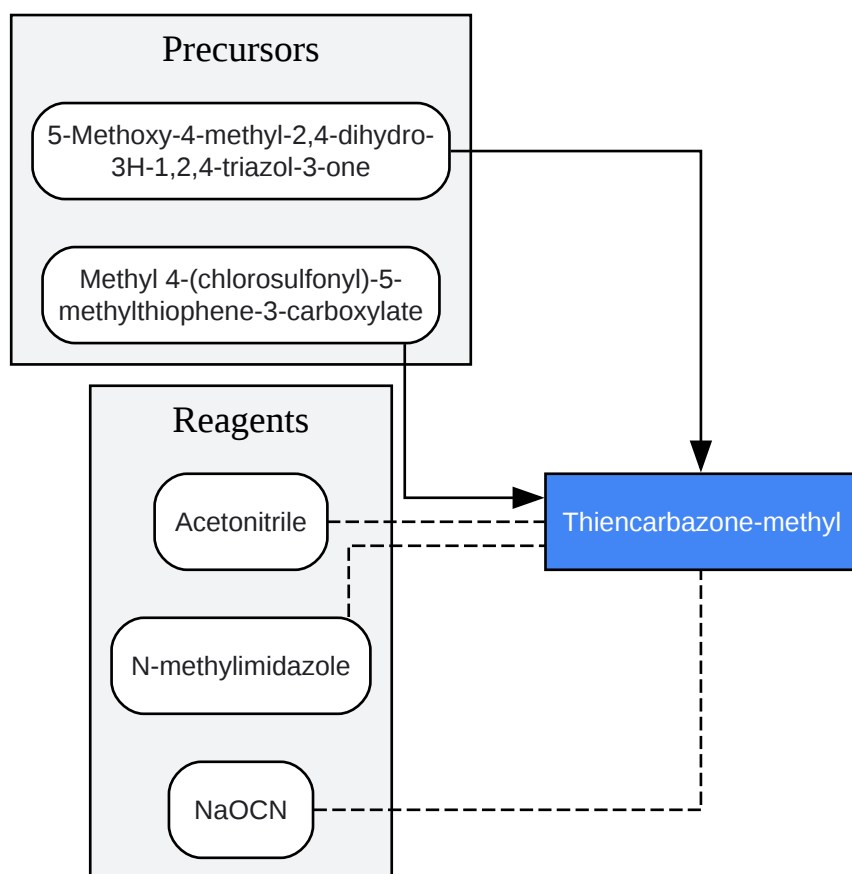
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Figure 1: Mechanism of action of **Thiencarbazon-methyl** via inhibition of Acetolactate Synthase (ALS).

Synthesis Pathway

The commercial synthesis of **Thiencarbazon-methyl** is achieved through the coupling of two key precursors: methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate and 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. A notable advancement in its synthesis is the development of a one-pot reaction, which offers high purity and yield.

Overall Synthesis Reaction



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Figure 2: Overall synthesis scheme for **Thiencarbazon-methyl**.

Experimental Protocols

Synthesis of Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate

This precursor is synthesized via a two-step process involving chlorosulfonation followed by esterification.

Protocol:

- 4-Methylthiophene-3-carboxylic acid is reacted with chlorosulfonic acid at a controlled temperature of 0–5°C to introduce the chlorosulfonyl group.

- The resulting intermediate is then esterified with methanol in the presence of sulfuric acid to yield methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate.

A reported yield for this synthesis is 81%.

Synthesis of 5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

This precursor can be prepared by reacting hydrazino-formic acid phenyl ester with an equimolar amount of O,N,N-trimethylimino-carbonate.

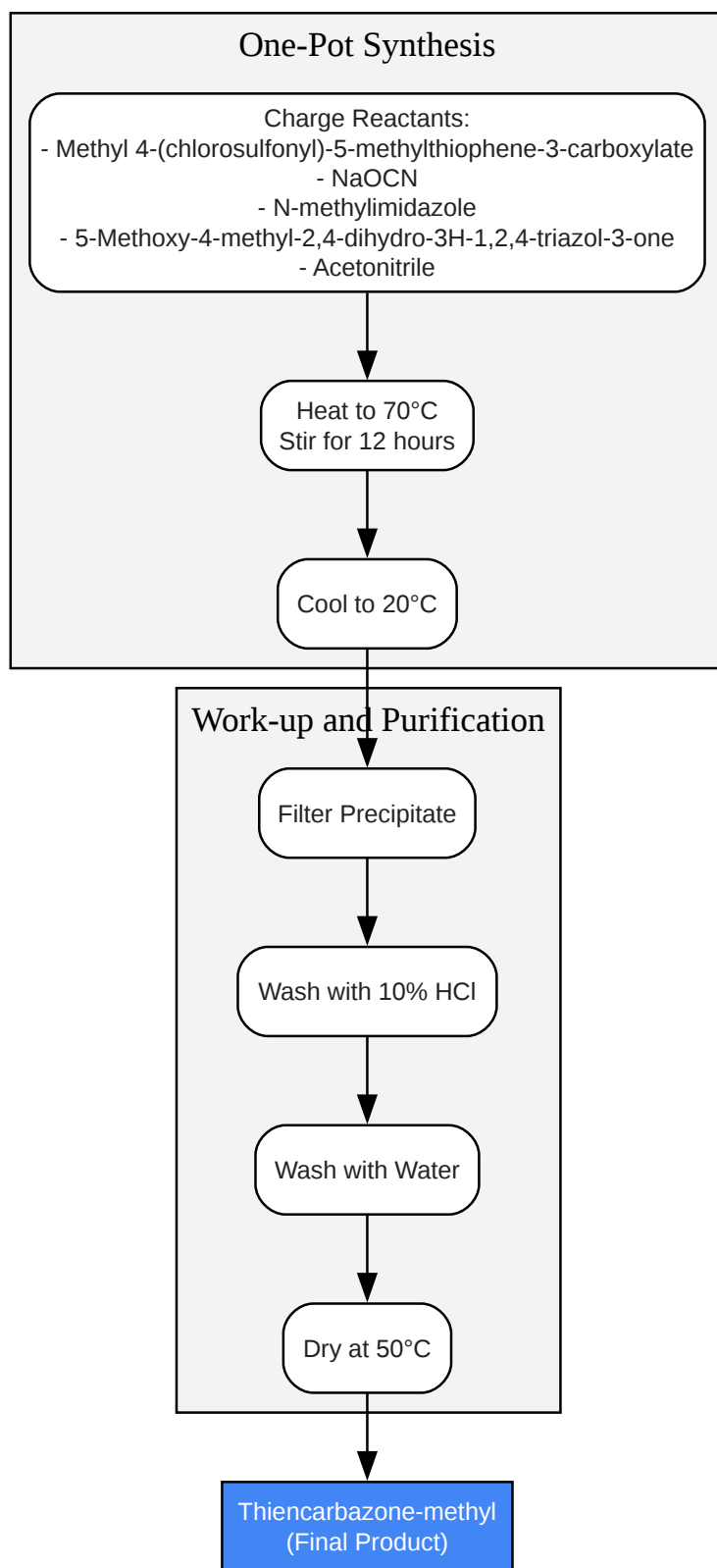
One-Pot Synthesis of Thiencarbazon-methyl

This method provides a direct route to **Thiencarbazon-methyl** with high purity and yield.

Protocol:

- In a reaction vessel, charge 25.4 g of methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, 13 g of sodium cyanate (NaOCN), 12.9 g of N-methylimidazole, and 12.9 g of 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one in 200 ml of acetonitrile.
- Heat the mixture to 70°C and stir for 12 hours.
- Cool the reaction mixture to 20°C.
- Filter the precipitate and wash with 50 ml of 10% HCl followed by 100 ml of water.
- Dry the resulting solid at 50°C to obtain **Thiencarbazon-methyl**.

Experimental Workflow



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Figure 3: Experimental workflow for the one-pot synthesis of **Thiencarbazon-methyl**.

Data Presentation

The following tables summarize the quantitative data for the synthesis of **Thiencarbazone-methyl**.

Table 1: Synthesis of Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate

Parameter	Value
Starting Material	4-Methylthiophene-3-carboxylic acid
Chlorosulfonating Agent	Chlorosulfonic acid
Reaction Temperature	0–5°C
Esterification Agent	Methanol with Sulfuric Acid
Reported Yield	81%

Table 2: One-Pot Synthesis of **Thiencarbazone-methyl**

Reactant	Molar Mass (g/mol)	Amount (g)	Moles
Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate	254.71	25.4	~0.1
Sodium Cyanate (NaOCN)	65.01	13.0	~0.2
N-methylimidazole	82.10	12.9	~0.16
5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one	129.12	12.9	~0.1

Reaction Parameter	Value
Solvent	Acetonitrile
Temperature	70°C
Reaction Time	12 hours
Yield	84.4% of theory
Purity	98%

Conclusion

The synthesis of **Thiencarbazone-methyl** has been optimized to an efficient one-pot process, providing high yields and purity. Its targeted mode of action as an ALS inhibitor makes it an effective and selective herbicide for modern agriculture. This guide provides researchers and professionals in the field with the core technical information regarding its synthesis and biochemical activity.

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